Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.
Substitution reactions: Various functional groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-({[(4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]amino}methyl)phenyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[4-[[[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]methylamino]methyl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O4/c1-31(2,3)40-29(38)36-19-15-34(16-20-36)27-11-7-25(8-12-27)23-33-24-26-9-13-28(14-10-26)35-17-21-37(22-18-35)30(39)41-32(4,5)6/h7-14,33H,15-24H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNWJGPECAUPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CNCC3=CC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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